molecular formula C23H21Cl2N5O B1397178 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea CAS No. 897367-74-7

1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea

Cat. No. B1397178
CAS RN: 897367-74-7
M. Wt: 454.3 g/mol
InChI Key: NZRHNPOANBPCFM-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea, also known as 3-t-butyl-1-quinolin-6-yl-1H-pyrazol-5-yl-3-2,3-dichlorophenylurea (TBQP), is a synthetic molecule used in a variety of research applications. TBQP is a small molecule inhibitor of the enzyme G-protein-coupled receptor kinase 2 (GRK2). This enzyme is involved in the regulation of G-protein-coupled receptors, which are important for many cellular processes, including signal transduction and gene expression. TBQP has been studied in a variety of contexts, including the study of cancer, cardiovascular diseases, and metabolic diseases.

Scientific Research Applications

Synthesis and Catalysis

  • In the field of organometallic chemistry, similar compounds have been synthesized and characterized for potential applications in catalysis. For example, aluminum and zinc complexes supported by pyrrole-based ligands, which include compounds structurally related to the one you're interested in, have shown activity in the ring-opening polymerization of ɛ-caprolactone (Shu Qiao, Wen-An Ma, & Zhong‐Xia Wang, 2011).

Antimicrobial Properties

Medicinal Chemistry and Biological Evaluation

Structure-Activity Relationships

  • The compound has been studied in the context of structure-activity relationships, particularly in the development of inhibitors for certain kinases, which are relevant in treating various diseases (J. Regan, A. Capolino, P. Cirillo, et al., 2003).

Synthesis of Novel Derivatives

  • The compound and its derivatives have been synthesized for potential applications in medicinal chemistry. For example, short and efficient synthesis methods have been described for variants of this compound as MAPK inhibitors (Xingzhou Li, Xinming Zhou, Zhibing Zheng, et al., 2009).

Antioxidant Properties in Lubricants

Corrosion Inhibition

  • Some studies have focused on the application of related compounds in corrosion inhibition, particularly for mild steel in acidic media (V. Saraswat & M. Yadav, 2020).

properties

IUPAC Name

1-(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)-3-(2,3-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N5O/c1-23(2,3)19-13-20(28-22(31)27-18-8-4-7-16(24)21(18)25)30(29-19)15-9-10-17-14(12-15)6-5-11-26-17/h4-13H,1-3H3,(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRHNPOANBPCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(C=C3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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